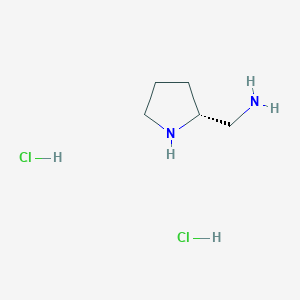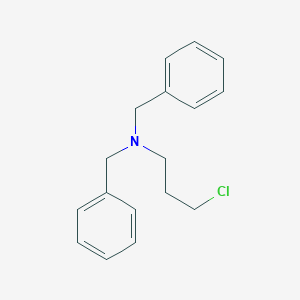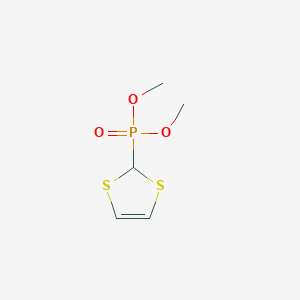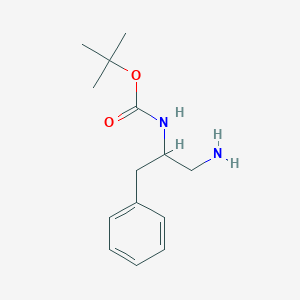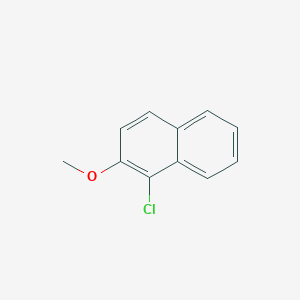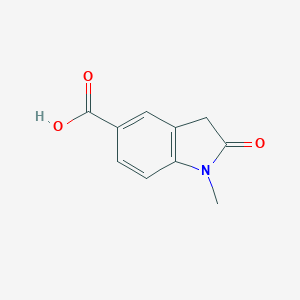![molecular formula C33H36N2O4 B176036 N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide CAS No. 143687-23-4](/img/structure/B176036.png)
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide, also known as BMS-986205, is a novel small molecule inhibitor that targets the programmed death-1 (PD-1) receptor. PD-1 is a checkpoint protein that inhibits T cell activity, and its blockade has been shown to enhance antitumor immunity. BMS-986205 has been developed as a potential cancer therapy and has shown promising results in preclinical studies.
Mécanisme D'action
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide targets the PD-1 receptor on T cells, which inhibits their activity and prevents them from attacking cancer cells. By blocking PD-1, N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide allows T cells to become activated and attack cancer cells. This mechanism of action is similar to other PD-1 inhibitors, such as pembrolizumab and nivolumab.
Effets Biochimiques Et Physiologiques
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been shown to enhance T cell activity and inhibit tumor growth in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide in lab experiments include its specificity for the PD-1 receptor, its favorable pharmacokinetic profile, and its ability to enhance T cell activity. However, the limitations of using N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide include the complexity of its synthesis, the lack of information on its safety profile in humans, and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide. These include:
1. Clinical trials in humans to evaluate the safety and efficacy of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide as a cancer therapy.
2. Combination studies with other cancer therapies to determine the optimal treatment regimens.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide.
4. Further studies to elucidate the mechanism of action of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide and to identify potential biomarkers of response.
5. Development of alternative synthesis methods to improve the scalability and cost-effectiveness of production.
Méthodes De Synthèse
The synthesis of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires specialized equipment and expertise. The detailed synthesis method has not been disclosed in the literature due to proprietary considerations.
Applications De Recherche Scientifique
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been extensively studied in preclinical models of cancer, including mouse and rat models. These studies have shown that N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide can enhance T cell activity and inhibit tumor growth. N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has also been evaluated in combination with other cancer therapies, such as chemotherapy and radiation, and has shown synergistic effects.
Propriétés
Numéro CAS |
143687-23-4 |
|---|---|
Nom du produit |
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide |
Formule moléculaire |
C33H36N2O4 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
N-[5-[(1S)-2-[benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)/t25-,32+/m0/s1 |
Clé InChI |
RVGUTXYKHMDBPX-ZOYWYXQUSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@H](C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



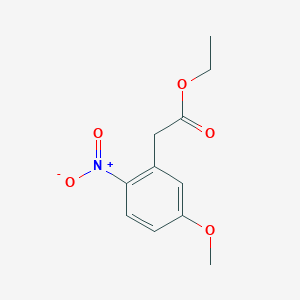
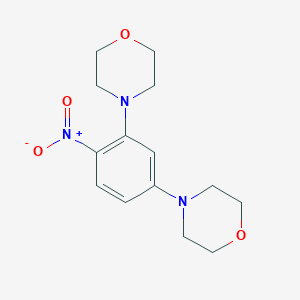
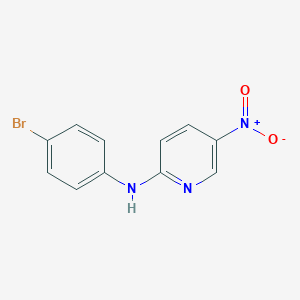
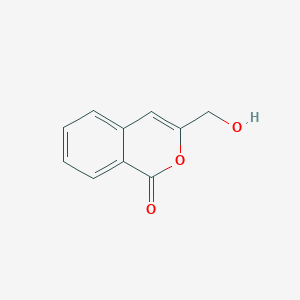
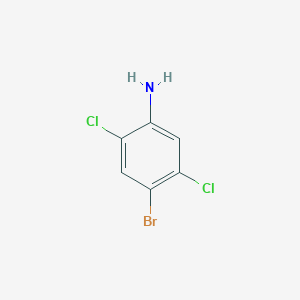
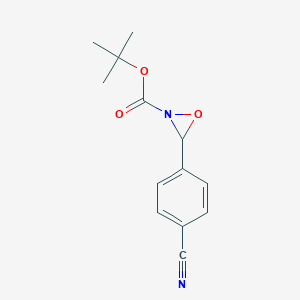
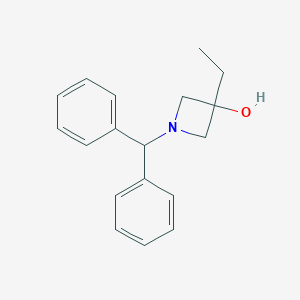
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
